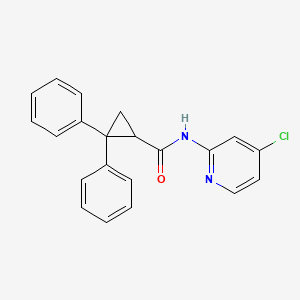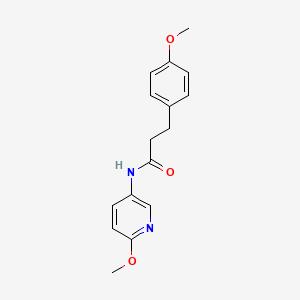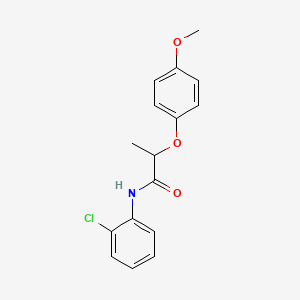
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Mécanisme D'action
CPCCOEt acts as a selective antagonist of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in synaptic transmission and plasticity, which can have a therapeutic effect in neurological disorders. CPCCOEt has been shown to be highly selective for N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, with minimal activity on other glutamate receptors.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the central nervous system, which can have a neuroprotective effect in various neurological disorders. CPCCOEt has also been shown to decrease the activity of the dopaminergic system, which can have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, which allows for specific modulation of this receptor. CPCCOEt is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CPCCOEt is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving CPCCOEt. One area of interest is the development of more potent and selective N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide antagonists for use in neurological disorders. Another area of interest is the investigation of the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in other physiological processes such as inflammation and immune function. Additionally, the potential therapeutic applications of CPCCOEt in other neurological disorders such as epilepsy and anxiety should be further explored.
Méthodes De Synthèse
The synthesis of CPCCOEt involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 1,1-diphenyl-2-chloroethene in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form CPCCOEt. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
CPCCOEt has been widely used in scientific research to study the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in various physiological and pathological processes. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, which makes it a potential therapeutic target for neurological disorders. CPCCOEt has also been used to investigate the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in pain perception, addiction, and anxiety.
Propriétés
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-12-23-19(13-17)24-20(25)18-14-21(18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBUWASUBMGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)